molecular formula C25H23N3O3 B11310671 N-(4-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(4-methylbenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11310671
M. Wt: 413.5 g/mol
InChI Key: MLHTXBVZYOCYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by the presence of oxadiazole and phenoxy groups

Preparation Methods

The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring, followed by the introduction of the phenoxy and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE stands out due to its unique structural features and potential applications. Similar compounds include those with oxadiazole or phenoxy groups, but with different substituents or functional groups. The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct properties and applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O3/c1-17-3-7-19(8-4-17)15-26-23(29)16-30-22-13-11-21(12-14-22)25-27-24(28-31-25)20-9-5-18(2)6-10-20/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

MLHTXBVZYOCYES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.